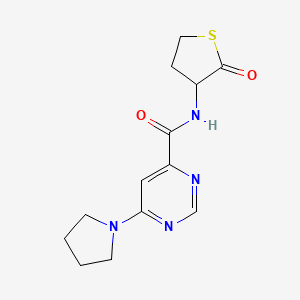

N-(2-oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxothiolan-3-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c18-12(16-9-3-6-20-13(9)19)10-7-11(15-8-14-10)17-4-1-2-5-17/h7-9H,1-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZGKOHHLSLECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3CCSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-4-carboxamide Derivatives

The evidence highlights several pyrimidine-4-carboxamides with antitubercular activity. Key comparisons include:

Key Findings :

- Substituent Impact : The pyrrolidin-1-yl group in the target compound may confer better solubility than the fluorobenzyl or trifluoromethylpyridinyl groups in Compounds 43 and 44, which are more lipophilic .

Heterocyclic Carboxamide Variants

describes imidazo[1,2-b]pyridazine carboxamides (e.g., (R)-IPMICF16) designed as kinase-targeting radiotracers . Unlike the pyrimidine core in the target compound, these analogs feature an imidazo-pyridazine scaffold with fluorophenyl and pyrrolidinyl substituents. This structural divergence shifts therapeutic applications from antimicrobial () to oncological imaging .

Research Findings and Implications

Physicochemical Properties

- Metabolic Stability : The 2-oxothiolan group in the target compound may reduce oxidative metabolism compared to Compounds 43 and 44, which lack sulfur-based heterocycles .

- Solubility : Pyrrolidine’s cyclic amine structure likely enhances aqueous solubility relative to the trifluoromethyl or fluorobenzyl groups in analogs .

Q & A

Q. What are the recommended synthetic routes for N-(2-oxothiolan-3-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves multi-step protocols. For the pyrrolidinyl substituent, palladium-catalyzed reductive cyclization reactions using formic acid derivatives as CO surrogates can be adapted (as demonstrated for nitroarene/alkene systems in ). The oxothiolane moiety may require thiolactam ring formation via intramolecular cyclization under acidic or basic conditions. Optimize reaction time, temperature, and catalyst loading (e.g., Pd(OAc)₂ at 80–100°C) to improve yields. Monitor intermediates via TLC or HPLC (≥98% purity criteria, as in ) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- HPLC : Assess purity with a C18 column and UV detection at 254 nm, referencing retention times against standards ().

- NMR/FTIR : Confirm functional groups (e.g., pyrrolidine N–H stretch at ~3300 cm⁻¹, pyrimidine ring vibrations at 1600–1500 cm⁻¹).

- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., ESI-MS in ).

Q. What analytical methods are suitable for conformational analysis of the oxothiolane and pyrrolidine substituents?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformations. For example, details how dihedral angles between pyrimidine rings and substituents (e.g., 12.8° for phenyl groups) define molecular geometry. Alternatively, use DFT calculations (B3LYP/6-31G* level) to model intramolecular hydrogen bonding (e.g., N–H⋯N interactions in pyrimidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?

- Methodological Answer : Conduct systematic comparative assays:

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace oxothiolane with thieno[2,3-d]pyrimidine, as in ) and test against target enzymes or cell lines.

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to quantify potency variations (e.g., ’s evaluation of acrylamide-quinoline hybrids).

- Crystallographic Data : Correlate activity with conformational stability (e.g., ’s hydrogen-bond-driven crystal packing) .

Q. What strategies mitigate polymorphism-related inconsistencies in crystallographic or solubility data?

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Employ in silico tools to predict:

- LogP/LogD : Use Molinspiration or SwissADME to optimize lipophilicity for membrane permeability.

- Metabolic Stability : Simulate CYP450 metabolism via StarDrop or ADMET Predictor.

- Docking Studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina, referencing pyrimidine scaffold orientations from .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation

Q. Table 2. Common Synthetic Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.